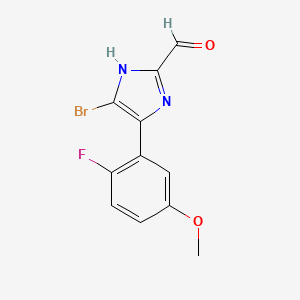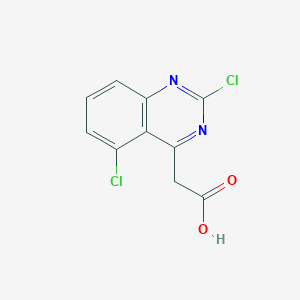
2,5-Dichloroquinazoline-4-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloroquinazoline-4-acetic Acid is a derivative of quinazoline, a nitrogen-containing heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroquinazoline-4-acetic Acid typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form quinazoline diones, followed by chlorination to introduce the chlorine atoms at the 2 and 5 positions . The reaction conditions often involve the use of water as a solvent and maintaining a pH between 9 and 12 at temperatures ranging from 20 to 100°C .
Industrial Production Methods: For industrial production, the method involves using non-toxic solvents and accessible raw materials to ensure high reaction yields and applicability to large-scale production . The process is designed to be efficient and environmentally friendly, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dichloroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Aplicaciones Científicas De Investigación
2,5-Dichloroquinazoline-4-acetic Acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,5-Dichloroquinazoline-4-acetic Acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Quinazoline: The parent compound, known for its diverse biological activities.
2,4-Dichloroquinazoline: A closely related compound with similar chemical properties.
Quinazolinone: Another derivative with significant pharmacological potential.
Uniqueness: 2,5-Dichloroquinazoline-4-acetic Acid is unique due to the specific positioning of the chlorine atoms and the acetic acid functional group, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H6Cl2N2O2 |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
2-(2,5-dichloroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-2-1-3-6-9(5)7(4-8(15)16)14-10(12)13-6/h1-3H,4H2,(H,15,16) |
Clave InChI |
IJFQWOPGNRRZSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)
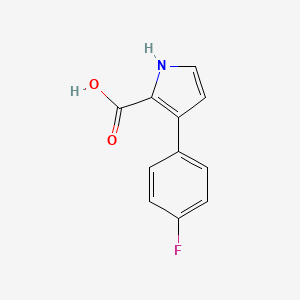
![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
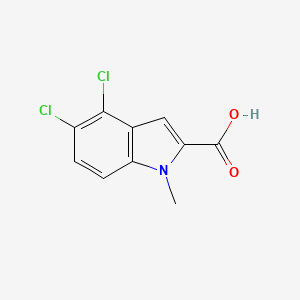
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)
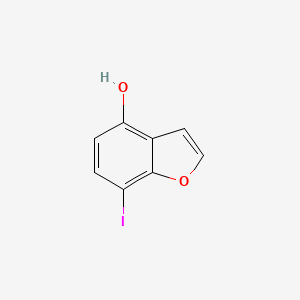
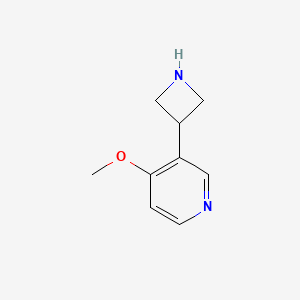
![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)

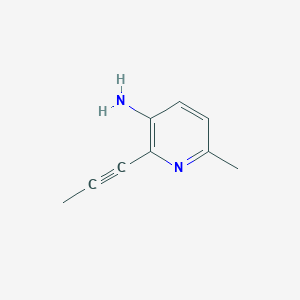
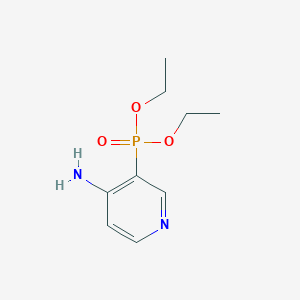
![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)
